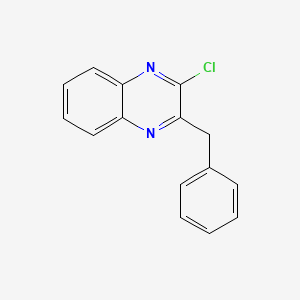

2-Benzyl-3-chloroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXFHFKGZGPZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333185 | |

| Record name | 2-benzyl-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49568-78-7 | |

| Record name | 2-benzyl-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Molecular Structure of 2-Benzyl-3-chloroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the molecular structure elucidation of 2-Benzyl-3-chloroquinoxaline. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established protocols for quinoxaline derivatives with data from closely related analogs to present a complete framework for its characterization.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₅H₁₁ClN₂. Its structure features a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, substituted with a benzyl group at the 2-position and a chlorine atom at the 3-position.

Table 1: Predicted Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClN₂ | PubChem |

| Monoisotopic Mass | 254.0611 g/mol | PubChem |

| XlogP (predicted) | 4.1 | PubChem |

| [M+H]⁺ (m/z) | 255.0684 | PubChem |

| [M+Na]⁺ (m/z) | 277.0503 | PubChem |

| [M-H]⁻ (m/z) | 253.0538 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A general and efficient method involves the reaction of 2,3-dichloroquinoxaline with a suitable benzyl organometallic reagent, such as a benzyl Grignard reagent or a benzylzinc halide. Alternatively, a Suzuki or Stille coupling reaction could be employed.

A plausible synthetic route, adapted from general procedures for similar quinoxaline derivatives, is the reaction of 2,3-dichloroquinoxaline with benzylmagnesium chloride.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzylmagnesium chloride (1.1 eq) in THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

The elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2-(Benzyloxy)-6-chloroquinoxaline [1]

| ¹H NMR (CDCl₃, ppm) | Assignment | ¹³C NMR (CDCl₃, ppm) | Assignment |

| 8.52 (s, 1H) | Quinoxaline H | 157.3 | C=N |

| 8.02 (d, J = 2.8 Hz, 1H) | Quinoxaline H | 140.7 | Quinoxaline C |

| 7.80 (d, J = 9.0 Hz, 1H) | Quinoxaline H | 139.3 | Quinoxaline C |

| 7.63 (dd, J = 2.4, 8.6 Hz, 1H) | Quinoxaline H | 138.9 | Quinoxaline C |

| 7.52 (d, J = 7.6 Hz, 2H) | Benzyl H | 136.1 | Benzyl C |

| 7.38 (m, 3H) | Benzyl H | 132.1 | Quinoxaline C-Cl |

| 5.52 (s, 2H) | -CH₂- | 131.0 | Quinoxaline CH |

| 128.7 | Benzyl CH | ||

| 128.6 | Benzyl CH | ||

| 128.5 | Benzyl CH | ||

| 128.2 | Quinoxaline CH | ||

| 68.5 | -CH₂- |

Note: This data is for a structurally related compound and serves as an illustrative example. The chemical shifts for this compound are expected to differ due to the different substitution pattern.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch (-CH₂-) |

| 1600-1450 | Aromatic C=C stretch |

| ~1565 | C=N stretch (quinoxaline ring) |

| 800-600 | C-Cl stretch |

-

Sample Preparation: For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While no specific crystallographic data for this compound is currently available, the general protocol for such an analysis is well-established.[1]

Experimental Protocol: X-ray Crystallography[2][9]

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Potential Biological Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The mechanism of action for some quinoxaline 1,4-di-N-oxides as antibacterial agents involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and cell death.[4] It is plausible that this compound could exhibit similar antimicrobial activity through a related mechanism.

Conclusion

The comprehensive structural elucidation of this compound requires a synergistic application of synthetic organic chemistry and advanced spectroscopic and crystallographic techniques. While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework based on established methodologies and data from analogous compounds. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to synthesize, characterize, and evaluate the biological potential of this and other novel quinoxaline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-3-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Benzyl-3-chloroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. This document compiles available data on its structural and chemical characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on the established profile of the quinoxaline scaffold. Due to the limited availability of direct experimental data for this specific molecule, some of the presented information is based on predictions and analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel quinoxaline derivatives for drug discovery and development.

Introduction

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The inherent aromatic and electron-deficient nature of the quinoxaline ring system makes it a privileged scaffold for the design of novel therapeutic agents. These compounds are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their biological and physicochemical properties.

This guide focuses specifically on this compound, a derivative featuring a benzyl group at the 2-position and a reactive chloro group at the 3-position. The presence of the chlorine atom provides a handle for further synthetic modifications, enabling the creation of diverse chemical libraries for biological screening.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClN₂ | [PubChem] |

| Molecular Weight | 254.71 g/mol | [Huateng Pharma] |

| Melting Point | 86-88 °C | [Huateng Pharma] |

| Boiling Point | 361.7 ± 37.0 °C (Predicted) | [ChemicalBook] |

| pKa | -1.39 ± 0.48 (Predicted) | [ChemicalBook] |

| XlogP (Predicted) | 4.1 | [PubChem] |

| Solubility | Data not available. Likely soluble in common organic solvents such as DMSO, chloroform, and methanol. | |

| Appearance | Not specified. Likely a solid at room temperature. |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,3-dichloroquinoxaline is displaced by the benzyl group from a Grignard reagent.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on similar reported reactions and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dichloroquinoxaline

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for Grignard initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

Step 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of benzyl chloride in anhydrous THF.

-

Add a small amount of the benzyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,3-dichloroquinoxaline in anhydrous THF.

-

Slowly add the 2,3-dichloroquinoxaline solution to the Grignard reagent at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization

Due to the absence of published experimental data, the following are predicted characterization details.

-

¹H NMR: The spectrum is expected to show signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the phenyl ring) and the protons of the quinoxaline ring system.

-

¹³C NMR: The spectrum should display distinct signals for the carbons of the quinoxaline core and the benzyl substituent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.71), along with characteristic isotopic peaks for the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=N stretching of the quinoxaline ring, and C-Cl stretching.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of quinoxaline derivatives is well-documented for its diverse pharmacological activities.

Anticancer Potential

Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including:

-

Inhibition of Kinases: Quinoxalines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

DNA Intercalation: The planar aromatic structure of the quinoxaline ring can facilitate intercalation into DNA, leading to the disruption of DNA replication and transcription.

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.

Antimicrobial Activity

The quinoxaline scaffold is also a key component in several antimicrobial agents. The proposed mechanisms of action include:

-

Inhibition of Bacterial DNA Gyrase: This enzyme is essential for bacterial DNA replication.

-

Disruption of Bacterial Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the bacterial cell wall.

The presence of the benzyl group in this compound may enhance its lipophilicity, potentially improving its cell membrane permeability and bioavailability.

Experimental Workflow for Biological Screening

A general workflow for the initial biological evaluation of this compound is depicted below.

Conclusion

This compound is a synthetic heterocyclic compound with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. While experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information and predictions. The proposed synthetic route offers a practical approach for its preparation, and the outlined biological screening workflow can guide future research efforts. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this promising molecule.

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Benzyl-3-chloroquinoxaline

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-benzyl-3-chloroquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines experimental protocols for data acquisition, and illustrates key workflows for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5, H-8 | 7.80 - 8.10 | m |

| H-6, H-7 | 7.60 - 7.80 | m |

| Benzyl CH₂ | 4.30 - 4.50 | s |

| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | m |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 148 - 152 |

| C-4a | 140 - 142 |

| C-8a | 140 - 142 |

| C-5, C-8 | 129 - 131 |

| C-6, C-7 | 128 - 130 |

| Benzyl CH₂ | 40 - 45 |

| Phenyl C (ipso) | 135 - 138 |

| Phenyl C (ortho, meta, para) | 126 - 129 |

Experimental Protocols

The following protocols are based on established methodologies for the NMR analysis of substituted quinoxalines.[1]

Sample Preparation

-

Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve an adequate signal-to-noise ratio.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for quinoxaline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1] The choice of solvent can slightly influence chemical shifts.

-

Sample Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool or cotton placed in the pipette.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure good resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[1]

-

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow for processing and analyzing the acquired NMR data.

Caption: Workflow for NMR Data Processing and Analysis.

Structural Assignment Pathway

The assignment of specific signals to the corresponding nuclei in this compound follows a logical pathway, integrating information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques if available.

Caption: Logical pathway for NMR structural assignment.

References

Unraveling the Molecular Breakdown: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Benzyl-3-chloroquinoxaline

For Immediate Release

This technical guide offers an in-depth analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Benzyl-3-chloroquinoxaline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug discovery, providing a foundational understanding of the molecule's behavior under mass spectrometric conditions.

Due to the absence of publicly available experimental mass spectral data for this compound, this guide presents a theoretically derived fragmentation pathway. The proposed cleavages and resulting fragment ions are based on established principles of mass spectrometry and analysis of fragmentation patterns of structurally analogous compounds, including other substituted quinoxalines and benzyl-containing N-heterocycles.

Experimental Protocols

While specific experimental data for the title compound is not available, the following outlines a general methodology for acquiring its mass spectrum, based on standard laboratory practices.

Instrumentation and Conditions:

A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a quadrupole time-of-flight (Q-TOF) instrument, would be suitable for this analysis.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for EI-MS)

-

Source Temperature: 200-250 °C

-

Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: Scanning a mass range of m/z 40-500 to capture the molecular ion and all significant fragments.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion. The stability of the quinoxaline ring system, coupled with the presence of labile benzyl and chloro substituents, dictates the primary fragmentation routes.

The molecular ion (m/z 254/256) is anticipated to undergo several key fragmentation steps:

-

Loss of Chlorine Radical: A primary and highly probable fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable cation at m/z 219. The presence of the characteristic M+ and M+2 isotopic peaks in an approximate 3:1 ratio for the molecular ion would confirm the presence of a single chlorine atom.

-

Benzylic Cleavage: Cleavage of the bond between the quinoxaline ring and the benzyl group is another expected major fragmentation pathway. This would lead to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is a common and often abundant fragment for benzyl-substituted aromatic compounds. The other resulting fragment would be the 3-chloroquinoxalinyl radical.

-

Loss of Benzyl Radical: Alternatively, the molecular ion could lose a benzyl radical (•CH₂Ph) to form a cation at m/z 163/165, which would also exhibit the chlorine isotopic pattern.

-

Sequential Fragmentations: Further fragmentation of the primary ions is also plausible. For example, the ion at m/z 219 could potentially lose a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocyclic compounds, to yield a fragment at m/z 192.

Data Presentation: Proposed Mass Spectral Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their likely origin. The relative abundance is a theoretical estimation based on the predicted stability of the ions.

| m/z (Proposed) | Ion Structure | Proposed Fragmentation Pathway | Estimated Relative Abundance |

| 254/256 | [C₁₅H₁₁ClN₂]⁺ | Molecular Ion [M]⁺ | Moderate |

| 219 | [C₁₅H₁₁N₂]⁺ | [M - •Cl]⁺ | High |

| 163/165 | [C₈H₄ClN₂]⁺ | [M - •C₇H₇]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (Tropylium ion) | High (Potentially Base Peak) |

| 192 | [C₁₄H₉N]⁺ | [M - •Cl - HCN]⁺ | Low |

Visualization of the Proposed Fragmentation Pathway

The logical flow of the proposed fragmentation cascade is illustrated in the diagram below.

Caption: Proposed EI-MS fragmentation pathway of this compound.

This in-depth guide provides a robust theoretical framework for understanding the mass spectrometric behavior of this compound. These predictions can guide researchers in the identification of this compound and its analogs in complex mixtures and serve as a basis for further experimental verification.

Crystal Structure Analysis of 2-Benzyl-3-chloroquinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-benzyl-3-chloroquinoxaline derivatives. Quinoxaline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms, determined through single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of crystallographic studies. The following sections outline the standard procedures for the synthesis, crystallization, and structural analysis of this compound derivatives.

General Synthesis Protocol

The most common route for synthesizing the target scaffold involves the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with benzylamine.[5][6]

Materials:

-

2,3-dichloroquinoxaline

-

Benzylamine

-

Ethanol

-

Sodium carbonate or other suitable base

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for eluent

Procedure:

-

Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.

-

Add a base such as sodium carbonate (1.2 equivalents) to the solution.

-

Add benzylamine (1.1 equivalents) dropwise to the mixture while stirring at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired N-benzyl-3-chloroquinoxalin-2-amine or a related derivative.[5]

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The slow evaporation method is commonly employed.

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, chloroform, or ethyl acetate/hexane) in a clean vial.

-

Ensure the compound is fully dissolved, warming gently if necessary.

-

Cover the vial with a cap or parafilm, and pierce a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD workflow involves several sequential steps from data collection to final structure validation.[3]

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The resulting diffraction pattern is recorded by a detector.[8]

-

Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group, and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to achieve the best fit between the observed and calculated diffraction data.[7]

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility. The data is typically deposited in a crystallographic database.

Crystallographic Data Presentation

Table 1: Crystallographic Data for N-benzyl-3-phenylquinoxalin-2-amine

| Parameter | Value |

|---|---|

| Compound Name | N-benzyl-3-phenylquinoxalin-2-amine |

| Chemical Formula | C₂₁H₁₇N₃ |

| Formula Weight | 311.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.543(2) |

| b (Å) | 16.011(3) |

| c (Å) | 10.123(2) |

| α (°) | 90 |

| β (°) | 108.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1621.3(6) |

| Z | 4 |

| Temperature (K) | 296(2) |

| R-factor (R₁) | 0.0521 |

Data sourced from a study on N-benzyl-3-phenylquinoxalin-2-amine, a structural analogue.[7]

Table 2: Selected Bond Lengths and Angles for N-benzyl-3-phenylquinoxalin-2-amine

| Bond/Angle | Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| N1 - C2 | 1.316(3) |

| C2 - N(amine) | 1.365(3) |

| C2 - C3 | 1.482(3) |

| C3 - N4 | 1.305(3) |

| N(amine) - C(benzyl) | 1.461(3) |

| Bond Angles (°) | |

| N1 - C2 - C3 | 118.5(2) |

| N4 - C3 - C2 | 120.9(2) |

| C2 - N(amine) - C(benzyl) | 124.5(2) |

Data represents typical values expected for this class of compounds.[7]

Structural Analysis and Drug Discovery Implications

The crystal structure provides invaluable insights into the molecule's conformation, planarity, and intermolecular interactions. In the case of N-benzyl-3-phenylquinoxalin-2-amine, the phenyl ring is noted to be nearly perpendicular to the quinoxaline ring system.[7] Such conformational details are critical for understanding how the molecule might fit into the binding pocket of a biological target.

Key features to analyze include:

-

Torsion Angles: These define the relative orientation of different parts of the molecule, such as the twist between the benzyl group and the quinoxaline core.

-

Intermolecular Interactions: Hydrogen bonds (e.g., N-H···N) and π-π stacking interactions often play a crucial role in the crystal packing and can mimic interactions with biological macromolecules.[7]

-

Molecular Conformation: Understanding the preferred solid-state conformation helps in computational studies like molecular docking to predict binding modes with target proteins.

The integration of synthesis, structural biology, and computational modeling forms a powerful cycle for modern drug discovery, enabling the rational design of new derivatives with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. theaspd.com [theaspd.com]

- 6. theaspd.com [theaspd.com]

- 7. uomphysics.net [uomphysics.net]

- 8. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Benzyl-3-chloroquinoxaline

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 2-Benzyl-3-chloroquinoxaline. As specific experimental data for this compound is not extensively available in published literature, this guide furnishes detailed, generalized protocols and principles based on established scientific methodologies for similar chemical entities, particularly quinoxaline derivatives and chloroaromatic compounds. The quantitative data presented is illustrative and intended for guidance purposes.

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are recognized for their broad therapeutic potential, serving as scaffolds in the development of anticancer, antimicrobial, and other bioactive agents.[1] For any new chemical entity (NCE) like this compound to advance through the drug development pipeline, a thorough understanding of its physicochemical properties is paramount.

Two of the most critical properties are solubility and stability. Solubility influences bioavailability and the feasibility of formulation, while stability data determines storage conditions, shelf-life, and degradation pathways, which is essential for ensuring the safety and efficacy of a potential drug product.[2]

This guide details the standard methodologies for conducting comprehensive solubility and stability studies in line with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3]

Solubility Studies

The solubility of a compound dictates its dissolution rate and concentration in biological fluids and formulation vehicles. Based on its structure—a largely non-polar aromatic system with a chloro-substituent—this compound is expected to have low aqueous solubility and higher solubility in organic solvents.[4]

Illustrative Solubility Profile

While precise quantitative data requires experimental determination, a qualitative solubility profile can be anticipated. The following table summarizes the expected solubility of this compound in a range of common solvents.

Table 1: Illustrative Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The non-polar quinoxaline and benzyl groups dominate, limiting interaction with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | While the molecule is largely non-polar, the nitrogen heteroatoms and chloro-substituent introduce some polarity, limiting solubility in purely non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | "Like dissolves like" principle; the presence of a chloro-substituent enhances solubility in chlorinated solvents. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

-

Analytical balance

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[6]

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibration Time: Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Dilution and Quantification: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method).

-

Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated stability-indicating HPLC method against a standard calibration curve.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

Stability Studies

Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] These studies are broadly divided into forced degradation (stress testing) and long-term/accelerated stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7] This information is vital for developing stability-indicating analytical methods.[8] A degradation of 5-20% is typically targeted to ensure that primary degradation products are formed without being further degraded.[9]

3.1.1 Experimental Protocols for Forced Degradation

The following protocols outline standard conditions for stress testing.

Table 2: Standard Conditions for Forced Degradation Studies

| Stress Condition | Protocol Details | Purpose |

|---|---|---|

| Acid Hydrolysis | Dissolve compound (e.g., 1 mg/mL) in 0.1 M HCl. Heat at ~60°C for a set duration (e.g., 2, 4, 8, 24 hours). If no degradation occurs, a higher acid concentration (e.g., 1 M HCl) or temperature may be used.[10] | To assess susceptibility to degradation in an acidic environment. |

| Base Hydrolysis | Dissolve compound (e.g., 1 mg/mL) in 0.1 M NaOH. Maintain at room temperature or heat at ~60°C for a set duration.[10] | To assess susceptibility to degradation in a basic environment. Quinoxaline derivatives can be unstable in alkaline solutions.[11] |

| Oxidation | Dissolve compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Maintain at room temperature for a set duration. | To evaluate sensitivity to oxidative stress. |

| Thermal | Expose the solid compound to dry heat (e.g., 70-80°C) for an extended period (e.g., 1-2 weeks). The temperature should be higher than that used for accelerated testing.[12] | To determine the impact of high temperature on the solid-state stability of the molecule. |

| Photostability | Expose the solid compound and a solution of the compound to a light source providing combined UV and visible output as specified in ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). A dark control sample must be run in parallel.[12] | To identify if the molecule is light-sensitive. |

3.1.2 Potential Degradation Pathways

For this compound, potential degradation pathways include:

-

Hydrolysis: The chloro-substituent at the C3 position is a likely site for nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-benzyl-3-hydroxyquinoxaline.

-

Oxidation: The quinoxaline ring system or the benzylic methylene bridge could be susceptible to oxidation, potentially forming N-oxides or other oxidized species.

-

Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to UV light.

Visualization: Forced Degradation Workflow

This diagram outlines the experimental process for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least three primary batches to establish a re-test period for the drug substance or a shelf life for the drug product.[12] The storage conditions are defined by ICH guidelines based on the climatic zone for which the product is intended.[13]

Table 3: ICH Climatic Zone II Storage Conditions for Formal Stability Studies

| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Duration |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12]

Visualization: Overall Stability Testing Logic

This diagram shows the logical relationship between different types of stability studies.

Conclusion

This technical guide provides the essential framework for conducting the solubility and stability studies required for the development of this compound or any similar new chemical entity. Adherence to these standardized, rigorous experimental protocols is necessary to generate the reliable data required for formulation development, quality control, and successful regulatory submissions. The elucidation of degradation pathways through forced degradation studies is a critical early step that informs the entire stability program, ensuring that the final product is safe, effective, and of high quality throughout its shelf life.

References

- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmasm.com [pharmasm.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. tandfonline.com [tandfonline.com]

- 12. snscourseware.org [snscourseware.org]

- 13. mastercontrol.com [mastercontrol.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-3-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Benzyl-3-chloroquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, complete with detailed experimental protocols. Furthermore, it presents a thorough characterization of the target molecule, supported by tabulated quantitative data.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules with demonstrated anticancer, antimicrobial, and antiviral properties. The strategic introduction of a benzyl group at the 2-position and a chloro group at the 3-position of the quinoxaline ring system offers a versatile platform for the development of novel therapeutic agents through further chemical modifications.

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The initial step involves the synthesis of the key intermediate, 2-benzylquinoxalin-3(4H)-one, via a condensation reaction. The subsequent step is the chlorination of this intermediate to yield the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 2-benzylquinoxalin-3(4H)-one

This procedure details the condensation of o-phenylenediamine with ethyl 2-benzylacetoacetate to form the quinoxalinone intermediate.

Materials:

-

o-Phenylenediamine

-

Ethyl 2-benzylacetoacetate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

To this solution, add ethyl 2-benzylacetoacetate (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry it thoroughly.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2-benzylquinoxalin-3(4H)-one.

Synthesis of this compound

This protocol describes the chlorination of 2-benzylquinoxalin-3(4H)-one using phosphorus oxychloride.

Materials:

-

2-benzylquinoxalin-3(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 2-benzylquinoxalin-3(4H)-one (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

-

Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic and physical methods. The following tables summarize the expected and reported data for the compound.

Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁ClN₂ |

| Molecular Weight | 254.72 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly reported in searches |

| CAS Number | 49568-78-7 |

Spectroscopic Data

While complete experimental spectra for this compound were not found in the literature search, the expected spectral characteristics based on its structure are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (quinoxaline ring): Multiplets in the range of δ 7.5-8.2 ppm.

-

Aromatic protons (benzyl ring): Multiplets in the range of δ 7.2-7.4 ppm.

-

Methylene protons (-CH₂-): A singlet around δ 4.2-4.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Quinoxaline ring carbons: Peaks in the aromatic region (δ 125-155 ppm).

-

Benzyl ring carbons: Peaks in the aromatic region (δ 127-140 ppm).

-

Methylene carbon (-CH₂-): A peak around δ 35-40 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 254 (for ³⁵Cl) and 256 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragmentation Peaks: Loss of the benzyl group ([M-91]⁺) and other characteristic fragments.

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (aromatic rings): ~1500-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined two-step synthetic pathway, utilizing a condensation reaction followed by chlorination, represents a robust method for obtaining this valuable heterocyclic compound. The provided experimental protocols and characterization data will be a useful resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinoxaline-based therapeutic agents.

Theoretical DFT studies on 2-Benzyl-3-chloroquinoxaline

An In-depth Technical Guide on the Theoretical DFT Studies of 2-Benzyl-3-chloroquinoxaline

Disclaimer: As of late 2025, specific theoretical or experimental studies on this compound are not available in published scientific literature. This guide, therefore, presents a comprehensive, representative study based on established Density Functional Theory (DFT) methodologies widely applied to similar quinoxaline and quinoline derivatives. The quantitative data herein is hypothetical but chemically reasonable, intended to illustrate the expected outcomes of such an analysis for research and drug development professionals.

Introduction

Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds that serve as a "privileged scaffold" in medicinal chemistry.[1] This is due to their extensive and diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][3][4][5] The fusion of a benzene and a pyrazine ring provides a versatile structural backbone that can be extensively functionalized to modulate biological activity, leading to the development of novel therapeutic agents.[1][6]

In the modern drug discovery pipeline, computational chemistry provides indispensable tools for accelerating the identification and optimization of lead compounds. Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method for investigating the electronic structure, reactivity, and spectroscopic properties of molecular systems.[7][8] By calculating properties such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), DFT enables a deep understanding of the structure-activity relationships (SAR) that govern a molecule's therapeutic potential.[9][10]

This technical guide outlines a theoretical investigation of this compound using DFT. It details the standard computational protocols, presents hypothetical data in a structured format, and visualizes key workflows and relationships to provide a practical framework for researchers engaged in the computational analysis and development of novel quinoxaline-based drug candidates.

Computational Methodology

The theoretical calculations detailed in this guide are based on a standard protocol for the DFT analysis of organic molecules, synthesized from common practices in computational medicinal chemistry.

2.1 Software and Method All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Q-Chem.[11] The core of the analysis employs Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[8][12]

2.2 Functional and Basis Set The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven reliability in calculating the electronic and structural properties of organic compounds. The 6-311++G(d,p) basis set is employed, providing a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for all atoms.

2.3 Experimental (Computational) Protocol

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized without constraints to locate the global minimum on the potential energy surface. This step yields the most stable conformation and its electronic energy.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Property Calculations: Based on the optimized structure, further analyses are conducted:

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the energy gap, which is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Analysis: To map the electron density surface and identify sites susceptible to electrophilic and nucleophilic attack.

-

Data Presentation and Analysis

The following tables summarize the hypothetical quantitative data expected from a DFT study of this compound.

3.1 Molecular Geometry The geometry optimization would reveal the key structural parameters of the molecule. The quinoxaline ring is expected to be nearly planar, with the benzyl and chloro substituents oriented to minimize steric hindrance.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Lengths | C-Cl | 1.745 |

| C-N (quinoxaline) | 1.315 - 1.380 | |

| C-C (quinoxaline) | 1.390 - 1.420 | |

| C-C (benzyl) | 1.395 - 1.405 | |

| C-CH₂ | 1.510 | |

| Bond Angles | Cl-C-N | 115.8 |

| C-N-C | 117.5 |

| | C-C-CH₂ | 121.0 |

3.2 Vibrational Analysis The calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes would include the stretching of the C-Cl bond, C=N bonds within the quinoxaline ring, and various C-H and C-C stretching and bending modes.

Table 2: Hypothetical Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3050 - 3100 | Aromatic C-H stretching (benzyl) |

| 2920 - 2980 | Aliphatic C-H stretching (CH₂) |

| 1580 - 1620 | C=N and C=C stretching (quinoxaline) |

| 1450 - 1500 | Aromatic C=C stretching (benzyl) |

| 750 - 800 | C-Cl stretching |

3.3 Frontier Molecular Orbitals and Reactivity The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a smaller gap implies higher reactivity and lower kinetic stability.

Table 3: Hypothetical Electronic Properties and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.58 | - |

| LUMO Energy | E_LUMO | -1.45 | - |

| Energy Gap | ΔE | 5.13 | E_LUMO - E_HOMO |

| Ionization Potential (I) | I | 6.58 | -E_HOMO |

| Electron Affinity (A) | A | 1.45 | -E_LUMO |

| Electronegativity | χ | 4.015 | (I + A) / 2 |

| Chemical Potential | µ | -4.015 | -(I + A) / 2 |

| Chemical Hardness | η | 2.565 | (I - A) / 2 |

| Chemical Softness | S | 0.195 | 1 / (2η) |

The relatively large energy gap suggests that this compound would be a kinetically stable molecule.

3.4 Molecular Electrostatic Potential (MEP) The MEP map would visualize the charge distribution across the molecule. The regions of negative potential (red/yellow) are located around the electronegative nitrogen and chlorine atoms, indicating them as likely sites for electrophilic attack. The regions of positive potential (blue) are primarily around the hydrogen atoms, marking them as sites for nucleophilic attack.

Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and conceptual relationships.

Caption: General workflow for a DFT study on a target molecule.

Caption: Logical flow from DFT properties to biological activity prediction.

Conclusion

This guide outlines a standard theoretical DFT investigation of this compound. The hypothetical results from geometric, vibrational, and electronic structure analyses provide a comprehensive profile of the molecule. The calculated parameters, such as the HOMO-LUMO energy gap and the molecular electrostatic potential map, are instrumental in predicting the compound's stability, reactivity, and potential interaction sites with biological targets. While the data presented is illustrative, the methodology serves as a robust blueprint for researchers. Such computational studies are a critical first step in modern drug design, enabling the rational design of more potent and selective quinoxaline derivatives and guiding synthetic efforts toward the most promising candidates for treating a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 5. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. dockdynamics.com [dockdynamics.com]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. longdom.org [longdom.org]

2-Benzyl-3-chloroquinoxaline: A Technical Overview of Predicted Properties and Characterization Methodologies

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the photophysical and electrochemical properties of 2-Benzyl-3-chloroquinoxaline. Extensive literature searches have revealed a notable absence of specific experimental or theoretical data for this particular compound. However, by examining the characteristics of structurally related quinoxaline derivatives, we can infer its likely properties and outline the established experimental protocols for its synthesis and characterization. This document, therefore, serves as a foundational resource for researchers interested in synthesizing and evaluating this compound.

Predicted Photophysical and Electrochemical Properties

The electronic properties of quinoxaline derivatives are significantly influenced by the nature and position of their substituents. The quinoxaline core itself is an electron-accepting moiety. The introduction of a benzyl group at the 2-position and a chloro group at the 3-position will modulate these properties.

Photophysical Properties: Quinoxaline derivatives are known to exhibit fluorescence. The emission wavelength can be tuned by altering substituents on the quinoxaline ring. For instance, the introduction of electron-donating groups can lead to a red-shift in the emission spectrum. While no specific data exists for this compound, related 2,3-disubstituted quinoxalines display a range of emission maxima.

Electrochemical Properties: The electrochemical behavior of quinoxalines is characterized by their ability to undergo reduction. The reduction potential is sensitive to the electronic nature of the substituents. The presence of the electron-withdrawing chloro group in this compound is expected to make it more susceptible to reduction compared to unsubstituted quinoxaline. Studies on other 2-substituted quinoxalines have demonstrated that their electroconversion often proceeds via the formation of a radical anion.

Data on Structurally Related Compounds

To provide a frame of reference, the following table summarizes the photophysical and electrochemical data for various substituted quinoxaline derivatives. It is important to note that these are not direct properties of this compound but can offer insights into the expected range of values.

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Reduction Potential (E_red, V) | Oxidation Potential (E_ox, V) | Reference |

| 2,3-Bis(arylthienyl)quinoxalines | 390 - 461 | 465 - 566 | - | - | - | [1] |

| 2-(Benzyloxy)-6-chloroquinoxaline | - | - | - | - | - | [2] |

| Metal-free Phthalocyanine (H₂Pc) | - | - | - | -0.67, -0.98 | 0.84, 1.10 | [3] |

| Copper Phthalocyanine (CuPc) | - | - | - | -0.80, -1.10 | 0.77, 0.93 | [3] |

Note: '-' indicates data not available in the cited literature.

Synthesis and Characterization Workflow

While a specific protocol for this compound is not documented, a plausible synthetic route and the subsequent characterization workflow can be proposed based on established methodologies for similar compounds.

Proposed Synthesis

A common method for the synthesis of 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, a potential route could involve the reaction of a suitable benzyl-substituted dicarbonyl precursor with an appropriate diaminobenzene, followed by chlorination. A more direct approach would be the nucleophilic substitution on 2,3-dichloroquinoxaline.

Below is a conceptual workflow for the synthesis and purification of this compound.

Experimental Protocols for Characterization

The photophysical properties would be investigated using UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of the purified compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

-

The solvent will be used as a reference.

-

The molar extinction coefficient (ε) can be determined from the Beer-Lambert law by measuring the absorbance of solutions of known concentrations.

Fluorescence Spectroscopy:

-

Using the same solution, record the fluorescence emission spectrum using a spectrofluorometer.

-

The excitation wavelength should be set at the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

The workflow for photophysical characterization is illustrated below.

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties.

Cyclic Voltammetry:

-

Dissolve the purified compound in an appropriate solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere during the measurement.

-

Record the cyclic voltammogram by scanning the potential over a suitable range to observe the reduction and/or oxidation peaks.

-

The redox potentials (E_red, E_ox) can be determined from the positions of the cathodic and anodic peaks. The reversibility of the redox processes can be assessed from the peak separation and the ratio of the peak currents.

The logical flow for electrochemical analysis is depicted below.

Conclusion

While direct experimental data for this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its synthesis and characterization based on the known properties and methodologies for analogous quinoxaline derivatives. The presented workflows and comparative data offer a valuable starting point for researchers aiming to explore the potential of this specific compound in various applications, including medicinal chemistry and materials science. Further experimental investigation is necessary to elucidate the precise photophysical and electrochemical properties of this compound.

References

Quantum Chemical Blueprint of 2-Benzyl-3-chloroquinoxaline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Benzyl-3-chloroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established theoretical protocols and expected quantitative results based on studies of structurally analogous quinoxaline derivatives. By employing Density Functional Theory (DFT), we can predict its structural, electronic, and reactive characteristics, offering crucial insights for rational drug design and development.

Introduction to Quantum Chemical Calculations of Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[1] Understanding the relationship between the molecular structure and biological function is pivotal for the development of novel therapeutic agents. Quantum chemical calculations, particularly DFT, have emerged as indispensable tools in this endeavor.[1][2] These computational methods allow for the precise prediction of molecular geometries, electronic structures, and spectroscopic signatures, providing a foundational understanding of the molecule's behavior at a quantum level.[1] For this compound, these calculations can illuminate its chemical reactivity, stability, and potential interaction sites with biological targets.

Methodologies and Computational Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules like this compound, a widely accepted and reliable approach involves the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting the properties of organic molecules.

Geometry Optimization

The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the structure with the minimum energy is found. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations are performed to determine the electronic properties of this compound. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

-

Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing insights into the electrostatic interactions and reactive sites.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Predicted Quantitative Data

The following tables summarize the anticipated quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are representative of what would be expected for a molecule of this class.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.74 | N1-C2-C3 | 120.5 |

| N1-C2 | 1.32 | C2-C3-N4 | 121.0 |

| C2-C3 | 1.45 | C3-N4-C4a | 118.0 |

| C3-N4 | 1.33 | C-C-H (benzyl) | 120.0 |

| C-C (quinoxaline) | 1.38 - 1.42 | ||

| C-C (benzyl) | 1.39 - 1.41 | ||

| C-H | 1.08 - 1.10 |

Table 2: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 5.0 eV |

| Dipole Moment | 2.5 Debye |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | -0.45 | C5 | -0.10 |

| C2 | 0.30 | C6 | -0.12 |

| C3 | 0.25 | C7 | -0.11 |

| N4 | -0.48 | C8 | -0.09 |

| Cl | -0.15 | C (benzyl CH2) | -0.20 |

Visualizing Molecular Properties and Workflows

Diagrams are essential for visualizing complex data and workflows in computational chemistry. The following sections provide Graphviz diagrams to illustrate key aspects of the quantum chemical analysis of this compound.

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

Caption: A typical workflow for quantum chemical calculations.[1]

Frontier Molecular Orbital Energy Levels

Caption: Frontier molecular orbital energy level diagram.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound.[1][3] The predicted data on molecular geometry, electronic properties, and reactivity descriptors serve as a critical foundation for understanding its potential biological activity and for guiding the synthesis of more potent and selective drug candidates. This computational blueprint is an invaluable asset in the modern drug discovery pipeline, accelerating the journey from molecular concept to therapeutic reality.

References

Methodological & Application